molecular formula C56H83N9O9S B12367203 Cyclolinopeptide B

Cyclolinopeptide B

Cat. No.: B12367203
M. Wt: 1058.4 g/mol
InChI Key: BRDMGDLQYNAXNM-NGFONASMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclolinopeptide B can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cyclized to form the cyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves extraction from flaxseed oil. The process includes cold-pressing flaxseed to obtain the oil, followed by mechanical milling and screening to separate the kernel and hull fractions. The cyclolinopeptides are then extracted using ethanol, partitioned, and precipitated to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclolinopeptide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The methionine residues in this compound are particularly susceptible to oxidation, forming methionine sulfoxide .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include methionine sulfoxide and other modified peptides depending on the reaction conditions .

Comparison with Similar Compounds

Cyclolinopeptide B is part of a family of cyclolinopeptides, including cyclolinopeptide A, C, E, and others. These compounds share similar cyclic structures but differ in their amino acid composition and biological activities . Cyclolinopeptide A, for example, is known for its immunosuppressive activity, while cyclolinopeptide E has been studied for its bitter taste precursor properties . This compound stands out due to its unique combination of amino acids and its specific biological activities .

Similar Compounds

    Cyclolinopeptide A: Known for immunosuppressive activity.

    Cyclolinopeptide C: Contains methionine sulfoxide.

    Cyclolinopeptide E: Bitter taste precursor.

    Cyclolinopeptide J: Major flaxseed oil bitter taste precursor.

This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C56H83N9O9S

Molecular Weight

1058.4 g/mol

IUPAC Name

(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone

InChI

InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

BRDMGDLQYNAXNM-NGFONASMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@@H](C)CC)CC(C)C)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC

Origin of Product

United States

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